Tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate Tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18077610
InChI: InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-9-5-4-7(17(19)20)6-8(9)12(13,14)15/h4-6H,1-3H3,(H,16,18)
SMILES:
Molecular Formula: C12H13F3N2O4
Molecular Weight: 306.24 g/mol

Tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate

CAS No.:

Cat. No.: VC18077610

Molecular Formula: C12H13F3N2O4

Molecular Weight: 306.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate -

Specification

Molecular Formula C12H13F3N2O4
Molecular Weight 306.24 g/mol
IUPAC Name tert-butyl N-[4-nitro-2-(trifluoromethyl)phenyl]carbamate
Standard InChI InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-9-5-4-7(17(19)20)6-8(9)12(13,14)15/h4-6H,1-3H3,(H,16,18)
Standard InChI Key ORAGDFNVCKNEQN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₂H₁₃F₃N₂O₄ and a molecular weight of 306.24 g/mol . The Boc group (-OC(O)C(CH₃)₃) protects the amine functionality, while the nitro and trifluoromethyl groups confer distinct electronic and steric properties to the aromatic ring.

Spectroscopic Data

  • ¹H NMR (CDCl₃): Signals include δ 1.37 (s, 9H, tert-butyl), 7.33–8.20 (m, aromatic protons adjacent to -NO₂ and -CF₃) .

  • ¹³C NMR: Peaks corresponding to the carbonyl carbon (δ 150–155 ppm), aromatic carbons (δ 120–140 ppm), and CF₃ (δ 125 ppm, q, J = 288 Hz) .

Structural Analysis

The nitro group at position 2 and the trifluoromethyl group at position 4 create a meta-substitution pattern, influencing the compound’s reactivity in electrophilic and nucleophilic reactions. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations .

Synthesis and Manufacturing

Boc Protection of Aniline Derivatives

A common route involves reacting 2-nitro-4-(trifluoromethyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:

\text{C₇H₅F₃N₂O₂ + (Boc)₂O \xrightarrow{\text{Base}} C₁₂H₁₃F₃N₂O₄}

Bases such as triethylamine or 4-dimethylaminopyridine (DMAP) are used in solvents like dichloromethane or tetrahydrofuran .

Nitration and Trifluoromethylation

Alternative methods start with tert-butyl (4-trifluoromethylphenyl)carbamate, followed by nitration using mixed acids (HNO₃/H₂SO₄) to introduce the nitro group .

Process Optimization

  • Yield: Reactions typically achieve 70–85% yield after purification by column chromatography .

  • Scale-Up: Industrial production employs continuous-flow systems to enhance safety and efficiency, particularly when handling hazardous nitrating agents .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported (predicted: 90–100°C)
Boiling Point249.4°C (predicted)
Density1.232 g/cm³ (predicted)
SolubilitySoluble in DCM, THF, DMF; insoluble in water
pKa13.15 (predicted for amine)

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound is a precursor to fungicidal agents such as 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives . Its nitro group facilitates reduction to amines, while the Boc group is cleaved under acidic conditions to yield free amines for further coupling .

Agrochemical Development

In agrochemistry, it is utilized to synthesize phenoxyphenyl ketones, which exhibit herbicidal and insecticidal activity .

Material Science

The trifluoromethyl group enhances thermal stability and lipophilicity, making the compound useful in designing fluorinated polymers and coatings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator